molecular formula C12H10ClN3O B8408754 (6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone

(6-Chloro-4,5-dimethyl-pyridazin-3-yl)-pyridin-3-yl-methanone

Cat. No. B8408754
M. Wt: 247.68 g/mol
InChI Key: QAYVZPOUBWQASV-UHFFFAOYSA-N
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Patent
US08481542B2

Procedure details

3,6-Dichloro-4,5-dimethyl-pyridazine (1.00 g, 5.65 mmol) is added to an oven-dried, 250-mL round-bottom flask under N2 followed by THF (50 mL) and pyridin-3-yl-acetonitrile (800 mg, 7.68 mmol). The reaction is degassed with a flow of N2 for 30 min. NaHMDS (14.13 mL, 1.0 M, 14.13 mmol) is added and the reaction is stirred for 16 h. The reaction mixture is then transferred to a beaker and stirred vigorously under open to the atmosphere for several hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organics are extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material is purified via flash chromatography on silica gel (0-20% methanol in CH2Cl2) to afford the title compound (1.3 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
14.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[C:6]([CH3:9])[C:7]=1[CH3:8].[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17]C#N)[CH:12]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1C[O:33]CC1>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:17]([C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)=[O:33])=[C:6]([CH3:9])[C:7]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=C(C1C)C)Cl
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
N1=CC(=CC=C1)CC#N
Step Three
Name
Quantity
14.13 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is degassed with a flow of N2 for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred vigorously under open to the atmosphere for several hours
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
the organics are extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material is purified via flash chromatography on silica gel (0-20% methanol in CH2Cl2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=C(N=N1)C(=O)C=1C=NC=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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